molecular formula C10H12BrFN2O2 B13502306 tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate

tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate

Cat. No.: B13502306
M. Wt: 291.12 g/mol
InChI Key: WHRUUGQKIAFHKJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate is a halogenated pyridine derivative functionalized with a tert-butyl carbamate group. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions due to the bromine substituent’s role as a leaving group . The fluorine atom at the 5-position introduces electronic modulation, influencing reactivity and stability. Its molecular formula is C₁₀H₁₁BrFN₂O₂, with a molecular weight of 298.11 g/mol. The pyridine core provides a rigid aromatic scaffold, while the carbamate group offers opportunities for further functionalization, making it valuable in drug discovery pipelines.

Properties

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)

InChI Key

WHRUUGQKIAFHKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)Br

Origin of Product

United States

Preparation Methods

Direct Carbamation via Boc Anhydride (Most Common Method)

Reaction Overview:

  • Reacting 2-bromo-5-fluoropyridin-4-amine or related intermediates with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) under inert atmosphere.

Typical Procedure:

  • Dissolve the amino-pyridine derivative in anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Add Boc2O (1.2–1.5 equivalents) along with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
  • Stir at room temperature or slightly elevated temperature (up to 50°C) for several hours.
  • Monitor the reaction via TLC or HPLC.
  • Work-up involves aqueous washes, drying, and purification via column chromatography.

Reaction Conditions Summary:

Parameter Conditions
Solvent THF or DCM
Temperature 0°C to room temperature
Reagents Boc2O (1.2–1.5 equiv), TEA or DIPEA
Time 4–12 hours

Advantages:

  • Mild conditions
  • High regioselectivity
  • Good yields (~70–90%)

Carbamoyl Azide Route Using Diphenyl Phosphoryl Azide (DPPA)

Reaction Overview:

  • Conversion of the amino group on the pyridine ring to a carbamate via reaction with DPPA, followed by Boc protection.

Key Steps:

  • Activation of the amino group with DPPA in the presence of a base such as triethylamine.
  • Subsequent Boc protection to form the tert-butyl carbamate.

Typical Procedure:

  • Dissolve the amino-pyridine in anhydrous solvent (e.g., THF).
  • Add DPPA and TEA, heat at 80°C for 2–3 hours.
  • Cool, then add di-tert-butyl dicarbonate to introduce the tert-butyl carbamate.
  • Purify via chromatography.

Reaction Conditions Summary:

Parameter Conditions
Solvent THF
Temperature 80°C during azide formation
Reagents DPPA, TEA, Boc2O
Time 2–3 hours for azide formation; additional for Boc addition

Advantages:

  • High yield (~76%)
  • Suitable for scale-up

Bromination of Pyridine Ring Followed by Carbamate Formation

Reaction Overview:

  • Synthesis begins with bromination of 5-fluoropyridine derivatives, followed by carbamate formation on the amino group.

Bromination Methods:

  • Using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions in solvents like dichloromethane.
  • Alternatively, electrophilic aromatic substitution with bromine in acetic acid.

Subsequent Carbamate Formation:

  • Reaction with Boc2O in the presence of base.

Reaction Conditions Summary:

Parameter Conditions
Bromination NBS in DCM, room temperature or reflux
Carbamate Boc2O, TEA, DCM or THF, room temperature
Overall Yield Varies, typically 50–80%

Specific Data and Research Findings

Method Yield (%) Key Reagents Reaction Conditions Notes
Boc2O in THF 76–99 Boc2O, TEA 0°C to RT, 4–12 hrs Widely used, high efficiency
DPPA route 76 DPPA, TEA, Boc2O 80°C for azide formation, then room temp Suitable for scale-up
Bromination + Boc 50–80 NBS, Boc2O Reflux or room temp Requires regioselective bromination

Notes on Optimization and Purification

  • Purification typically involves silica gel chromatography using solvents like ethyl acetate-petroleum ether mixtures.
  • Reaction monitoring via TLC, NMR, or HPLC ensures regioselectivity and completion.
  • Yield optimization can be achieved by adjusting temperature, reagent equivalents, and reaction time.

Summary of Preferred Methods

Method Advantages Limitations
Boc2O in inert solvents High yield, mild conditions Requires dry conditions
DPPA-mediated carbamation Good for scale, high purity Requires handling azides
Bromination followed by carbamate formation Straightforward, versatile Regioselectivity control needed

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxides .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Positions and Electronic Effects

Compound Name Substituents (Pyridine Ring) Key Functional Groups Electronic Effects
tert-Butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate 2-Br, 5-F, 3-carbamate Br (leaving group), F (EDG) Br enables nucleophilic substitution; F deactivates ring via -I effect
tert-Butyl (3-bromo-5-nitropyridin-2-yl)carbamate 3-Br, 5-NO₂, 2-carbamate NO₂ (strong EWG), Br NO₂ strongly deactivates ring, reducing electrophilic reactivity
tert-Butyl (4-bromopyridin-2-yl)carbamate 4-Br, 2-carbamate Br Br at para position relative to N alters steric accessibility
tert-Butyl N-(2-bromo-3-fluoropyridin-4-yl)carbamate 2-Br, 3-F, 4-carbamate Br, F Carbamate at 4-position may hinder coupling reactions compared to 3-position

Key Observations :

  • Substituent Position : Bromine at the 2-position (meta to pyridine N) enhances leaving group ability, while fluorine at the 5-position directs electronic effects without steric bulk.
  • Electron-Withdrawing Groups (EWGs) : Nitro groups (e.g., in CAS 1186367-91-8) drastically reduce ring reactivity compared to fluorine .
  • Carbamate Position : 3-position carbamates (target compound) balance steric and electronic effects better than 2- or 4-position analogs .

Table 3: Utility in Pharmaceutical Intermediates

Compound Name Key Applications Reference
This compound Intermediate for kinase inhibitors
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate Building block for antiviral agents
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) VHL E3 ligase inhibitor development

Key Observations :

  • Bromine in the target compound enables diversification via cross-coupling (e.g., Suzuki reactions) .
  • Fluorine enhances metabolic stability in drug candidates, a critical feature in kinase inhibitors .

Biological Activity

Tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₁H₁₄BrF₁N₃O₂
  • Molecular Weight : Approximately 291.12 g/mol
  • Functional Groups : Tert-butyl group, bromine, fluorine, and carbamate functionalities.

The presence of halogen atoms (Br and F) in the pyridine ring enhances the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

The mechanism of action involves the compound's ability to interact with biological targets such as enzymes and receptors. The halogen atoms may participate in halogen bonding , while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activity, leading to various biological effects.

Enzyme Interaction Studies

A significant focus of research has been on the interaction of this compound with cytochrome P450 enzymes:

EnzymeInhibition TypeReference
CYP1A2Moderate
CYP2C19Significant

These interactions indicate the potential for this compound to influence drug metabolism significantly.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of several carbamate derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. Flow cytometry analysis revealed that it triggered caspase activation, leading to programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamateC₁₁H₁₄BrF₁N₃O₂Different substitution pattern on pyridine
Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamateC₁₁H₁₄ClF₁N₃O₂Chlorine substitution instead of bromine

The variations in substitution patterns significantly influence the biological activity and pharmacological profiles of these compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorBaseSolventTemperatureYield (%)Source
2-bromo-5-fluoropyridin-3-amineTriethylamineDCM0–25°C65–75
Halogenated pyridineNaHTHFReflux70–80

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:
Structural validation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (~1.3 ppm, singlet), pyridine protons (7.5–8.5 ppm), and carbamate NH (broad, ~9–10 ppm) .
    • ¹³C NMR : Signals for carbamate carbonyl (~155 ppm) and pyridine carbons .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~317.1 g/mol) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced: How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?

Answer:
The bromine substituent enables cross-coupling reactions. Optimization strategies include:

Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for high activity .

Solvent and Base : Use DMF/H₂O mixtures with K₂CO₃ to enhance solubility and reduce side reactions .

Temperature Control : Reactions at 80–100°C for 12–24 hours improve conversion rates .

Ligand Effects : Bidentate ligands (e.g., XPhos) increase regioselectivity for aryl boronic acid partners .

Note: Monitor reaction progress via TLC or LC-MS to prevent over-coupling.

Advanced: How to resolve contradictions in reported reaction yields across studies?

Answer:
Discrepancies often arise from:

  • Purity of Precursors : Impurities in starting materials (e.g., residual moisture) reduce yields. Use freshly distilled solvents and anhydrous conditions .
  • Catalyst Loading : Suboptimal Pd catalyst ratios (0.5–2 mol%) may lead to incomplete reactions .
  • Workup Procedures : Inefficient extraction or chromatography can lower isolated yields. Compare yields before and after purification .

Q. Table 2: Common Yield-Limiting Factors

FactorImpact on YieldMitigation Strategy
Moisture contamination↓ 20–30%Use molecular sieves or anhydrous reagents
Suboptimal temperature↓ 10–15%Calibrate heating equipment
Incomplete purification↓ 10–20%Optimize column chromatography

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Note : The compound is not classified as acutely toxic, but halogenated pyridines may exhibit chronic hazards .

Advanced: What role do halogen substituents (Br, F) play in biological interactions?

Answer:

  • Bromine (Br) : Enhances binding affinity via hydrophobic interactions and halogen bonding with protein residues (e.g., kinase ATP-binding pockets) .
  • Fluorine (F) : Increases metabolic stability and membrane permeability due to its electronegativity and small size .
  • Synergistic Effects : The Br/F combination can improve selectivity in enzyme inhibition studies, as seen in kinase inhibitors .

Q. Table 3: Halogen Effects in Bioactivity

HalogenRoleExample Application
BrEnhances binding affinityKinase inhibitor scaffolds
FImproves metabolic stabilityCNS-targeted drug candidates

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

Core Modification : Replace the pyridine ring with other heterocycles (e.g., pyrazine) to assess electronic effects .

Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to modulate reactivity .

Carbamate Replacement : Substitute tert-butyl with aryl groups to study steric effects on biological activity .

Q. Key Tools :

  • Computational docking (e.g., AutoDock) to predict binding modes .
  • Parallel synthesis for rapid SAR exploration .

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